N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Photooxidation Studies
Photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide to nitroso- and nitro-products : Research indicates that irradiation of aqueous solutions of N-(4-chlorophenyl)-benzenesulfonamide can produce 4-chloronitrosobenzene and 4-chloronitrobenzene. This finding is significant for understanding the photooxidative degradation pathways of similar compounds in environmental contexts (Miller & Crosby, 1983).
Chemical Synthesis and Reagents
N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective acylation reagents : A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized and developed as chemoselective N-acylation reagents. This work demonstrates their utility in selective protection of primary amines and acylation reactions in water, highlighting their potential in green chemistry applications (Ebrahimi et al., 2015).
Fungicidal Activity
Structural characteristics influencing fungicidal activities : A study on N-phenylbenzenesulfonamide derivatives showed that structural modifications can significantly affect their fungicidal activity against Pythium ultimum, providing insights into the design of effective agrochemicals (조윤기 et al., 2008).
Enantioselective Fluorination
Enantioselective fluorination of 2-Oxindoles : The study explores the tuning of reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. By adjusting the substituents on its phenyl rings, researchers achieved high yields and enantioselectivities in the fluorination of 2-oxindoles, contributing to the field of asymmetric synthesis (Wang et al., 2014).
Antibacterial Activity
Synthesis and antibacterial activity of derivatives : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibited promising antibacterial activity against various Gram-positive bacterial strains. This research suggests the potential of these compounds in developing new antibacterial agents (Sławiński et al., 2013).
Antimycobacterial Agents
Thiol-activated sources of sulfur dioxide as antimycobacterial agents : Compounds with tunable cysteine-activated SO2 release profiles demonstrated high potency against Mycobacterium tuberculosis, presenting a novel approach to antimycobacterial therapy (Malwal et al., 2012).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound. This can include its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVHRDLVQACADE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321313 | |
Record name | N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |
CAS RN |
312-57-2 | |
Record name | N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC373497 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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